molecular formula C20H22N4O2S B2830509 N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243092-87-6

N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2830509
CAS No.: 1243092-87-6
M. Wt: 382.48
InChI Key: RWCSKXCCBJFMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C27H28N4O2S . It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-2-yl group attached to a piperidine-3-carboxamide moiety . The exact structure can be determined using techniques such as NMR and HRMS .

Scientific Research Applications

Synthesis and Antibacterial Activity

N-ethyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide, due to its structural similarities with other thieno[3,2-d]pyrimidin derivatives, may have potential applications in the synthesis of compounds with antibacterial properties. A study by Kostenko et al. (2008) synthesized a series of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones demonstrating antistaphylococcal activity, indicating the potential of related compounds in antibacterial research Synthesis and antibacterial activity of 3,4-dihyhdropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones.

Anti-angiogenic and DNA Cleavage Studies

Compounds structurally related to this compound have been evaluated for their anti-angiogenic properties and DNA cleavage abilities. Kambappa et al. (2017) synthesized novel derivatives and assessed their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane model and their DNA cleavage activities, demonstrating their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives.

Design and Synthesis of GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues, which share a core structure with this compound, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Jeankumar et al. (2013) reported that these compounds showed significant activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating their potential in antituberculosis therapy Thiazole-aminopiperidine hybrid analogues: design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors.

Properties

IUPAC Name

N-ethyl-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-2-21-18(25)14-9-6-10-24(11-14)20-22-16-15(13-7-4-3-5-8-13)12-27-17(16)19(26)23-20/h3-5,7-8,12,14H,2,6,9-11H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCSKXCCBJFMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.